molecular formula C7H7N5O2 B1683212 Toxoflavin CAS No. 84-82-2

Toxoflavin

Cat. No.: B1683212
CAS No.: 84-82-2
M. Wt: 193.16 g/mol
InChI Key: SLGRAIAQIAUZAQ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The toxoflavin biosynthetic gene cluster contains a tox operon composed of five genes, toxABCDE . ToxB is predicted to encode a GTP cyclohydrolase II, which is the first enzyme (RibA) in riboflavin biosynthesis . ToxE is also homologous to RibD, the bifunctional deaminase/reductase acting on the RibA product . This suggests that this compound and riboflavin biosynthesis share the first two steps in their respective biosyntheses .

Cellular Effects

This compound has been reported to possess antitumor activity . A series of this compound analogs were synthesized, among which D43 displayed a significant dose-dependent inhibitory effect on the proliferation of TNBC cells . The accumulation of unfolded and misfolded proteins in the ER lumen, a condition called ER stress, affects various signaling processes, such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .

Molecular Mechanism

This compound is found to be a potent IRE1 RNase inhibitor . In molecular docking experiments, the binding of this compound with IRE1α was affirmed, and its binding site was predicted, suggesting that the structure of this compound itself participates in the inhibition of IRE1α .

Temporal Effects in Laboratory Settings

This compound causes time- and reducing reagent-dependent irreversible inhibition on IRE1 . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, this compound analog D43 has shown a significant dose-dependent inhibitory effect on the proliferation of TNBC cells .

Metabolic Pathways

This compound and riboflavin biosynthesis share the first two steps in their respective biosyntheses . This suggests that this compound is involved in similar metabolic pathways as riboflavin.

Subcellular Localization

Given its role as an IRE1 RNase inhibitor, it may be localized to the endoplasmic reticulum where IRE1 is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The initial step in the biosynthesis is catalyzed by GTP cyclohydrolase II, encoded by toxB, which converts GTP into a precursor for toxoflavin . The subsequent steps involve a series of enzymatic reactions that lead to the formation of this compound.

Industrial Production Methods: Industrial production of this compound is typically carried out using bacterial fermentation. Burkholderia glumae is cultured under controlled conditions to produce this compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Toxoflavin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .

Comparison with Similar Compounds

  • Fervenulin
  • Reumycin

Toxoflavin’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of agriculture and medicine.

Properties

IUPAC Name

1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGRAIAQIAUZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861658
Record name 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-82-2
Record name Xanthothricin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Toxoflavin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toxoflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67078
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Record name 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84-82-2
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Record name TOXOFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5YI4IP1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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